A-485

Catalog No.
S516546
CAS No.
M.F
C25H24F4N4O5
M. Wt
536.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-485

Product Name

A-485

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide

Molecular Formula

C25H24F4N4O5

Molecular Weight

536.5 g/mol

InChI

InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1

InChI Key

VRVJKILQRBSEAG-LFPIHBKWSA-N

SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O

Solubility

Soluble in DMSO

Synonyms

A-485; A 485; A485.

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O

Isomeric SMILES

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O

Description

The exact mass of the compound N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide is 536.1683 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Scientific databases such as PubChem [] and resources from chemical suppliers [] primarily focus on the compound's identification (CAS number, molecular formula, etc.) and do not mention any established research applications.

Potential Research Areas

Given the compound's structure, some potential research areas can be hypothesized, but these would require further investigation to confirm:

  • Medicinal Chemistry: The molecule's structure incorporates several functional groups that could be of interest for drug development, such as the presence of a ureido group and a spirocyclic ring system. However, there is no current documentation on its biological activity or potential targets.
  • Material Science: The molecule's rigid structure and the combination of aromatic and polar functional groups could be interesting for studies on material properties, but this is purely speculative and requires dedicated research.

A-485 is a selective inhibitor of the histone acetyltransferase p300/CREB-binding protein (CBP), with a molecular formula of C25H24F4N4O5 and a CAS number of 1889279-16-6. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various hematological malignancies and prostate cancer. A-485 operates by competitively inhibiting the catalytic activity of p300/CBP, which plays a crucial role in the regulation of gene expression through histone acetylation .

A-485 functions primarily as a competitive inhibitor for the p300/CBP catalytic domain, specifically targeting the acetyl-CoA binding site. The compound displays an IC50 value of approximately 0.06 μM for p300, indicating its potency in inhibiting histone acetylation reactions. In biochemical assays, A-485 has shown selectivity over other histone acetyltransferases, with IC50 values of 2.6 nM for CBP and 9.8 nM for p300-BHC, while exhibiting no significant inhibitory effects on other related enzymes at concentrations up to 10 μM .

The biological activity of A-485 is notable in its ability to suppress cell proliferation in lineage-specific tumor cells, particularly those associated with hematological malignancies and androgen receptor-positive prostate cancer. A-485 not only inhibits tumor growth in vitro but also demonstrates efficacy in vivo, as shown in castration-resistant prostate cancer xenograft models. The compound's mechanism involves the disruption of transcriptional programming mediated by the androgen receptor, thereby influencing cancer cell survival and proliferation .

The synthesis of A-485 involves several steps typical of organic synthesis protocols. While specific detailed methodologies are proprietary or not fully disclosed, it generally includes:

  • Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates that contain the spiro[indene] structure.
  • Functionalization: Subsequent reactions introduce functional groups such as fluorobenzyl and trifluoropropanoyl moieties.
  • Final Assembly: The final step involves coupling these intermediates to yield the target compound.

Due to its complexity, A-485 is typically synthesized in specialized chemical laboratories under controlled conditions .

A-485 is primarily explored for its applications in cancer therapy due to its selective inhibition of histone acetyltransferases. Its potential uses include:

  • Oncology Research: Investigating mechanisms of tumor growth and resistance.
  • Therapeutic Development: As a candidate for treating hematological cancers and prostate cancer.
  • Biochemical Studies: Understanding histone modification dynamics and their implications in gene regulation.

Furthermore, A-485 is utilized in various research settings to elucidate the role of p300/CBP in cellular processes .

Interaction studies involving A-485 have revealed its selective binding affinity for p300/CBP over other histone acetyltransferases. This selectivity is critical as it minimizes off-target effects that could arise from less specific inhibitors. Research indicates that A-485 can synergistically enhance the efficacy of other therapeutic agents, such as TRAIL (TNF-related apoptosis-inducing ligand), leading to increased apoptosis in certain cancer cell lines .

Several compounds exhibit similarities to A-485 regarding their mechanisms or targeted pathways. Below is a comparison highlighting their unique features:

CompoundTargetIC50 (nM)Unique Features
A-486p300/CBPNot specifiedNegative control for A-485 studies
C646p300~1000Less selective than A-485; broader inhibition spectrum
GarcinolHistone acetyltransferases~200Natural product; broader range of targets
CurcuminMultiple targetsVariesAnti-inflammatory; affects multiple signaling pathways

A-485 stands out due to its high selectivity (>1000-fold) over closely related histone acetyltransferases, making it a promising candidate for targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

536.16828253 g/mol

Monoisotopic Mass

536.16828253 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide

Dates

Modify: 2023-08-15
1. http://www.thesgc.org/chemical-probes/A-485
2: Lasko LM, Jakob CG, Edalji RP, Qiu W, Montgomery D, Digiammarino EL, Hansen

Explore Compound Types